molecular formula C25H25N3O2S2 B2669801 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260930-36-6

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2669801
CAS RN: 1260930-36-6
M. Wt: 463.61
InChI Key: MGGCUYSRDIVHMP-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

A key study explored the synthesis of classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The most effective compound in this series was identified as a powerful dual inhibitor of both enzymes, indicating potential therapeutic applications in cancer treatment due to the critical role of TS and DHFR in DNA synthesis and cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Several studies have focused on the crystal structures of related compounds, providing insights into their molecular conformation, hydrogen bonding, and potential for forming stable structures suitable for further chemical modifications and applications in drug design. These studies emphasize the importance of the structural analysis for understanding the interactions of these compounds with biological targets (Subasri et al., 2017), (Subasri et al., 2016).

Antimicrobial Activity

Research on the antimicrobial activity of novel heterocyclic compounds having sulfamido moiety, derived from pyrimidine, indicates the potential of these compounds to act against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Nunna et al., 2014).

Antitumor Activity

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown significant antitumor activities against various human cancer cell lines. This underscores the potential of these compounds in cancer therapy, highlighting the importance of structural diversity for achieving potent antitumor effects (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopic Analysis

A study utilizing vibrational spectroscopy and quantum computational approaches to characterize an antiviral active molecule closely related to the chemical structure provided valuable information on its molecular interactions, stability, and potential binding sites. Such studies are crucial for the development of new antiviral drugs, especially in the context of ongoing global health challenges (Mary et al., 2022).

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-15(2)18-5-7-19(8-6-18)26-22(29)14-32-25-27-21-9-10-31-23(21)24(30)28(25)20-12-16(3)11-17(4)13-20/h5-13,15H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGCUYSRDIVHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

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